HBX 19818

Description

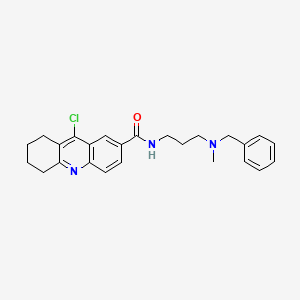

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCALMLVWZSQGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of HBX 19818 in the p53 Stabilization Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), and its role in the stabilization of the tumor suppressor protein p53. This document provides a comprehensive overview of the signaling pathway, quantitative data on the compound's activity, and detailed methodologies for key experimental procedures.

Introduction to the p53-MDM2-USP7 Axis

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its levels are tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2), which targets p53 for ubiquitination and subsequent proteasomal degradation. The stability of MDM2 itself is regulated by the deubiquitinating enzyme USP7 (also known as Herpesvirus-associated ubiquitin-specific protease, HAUSP). USP7 removes ubiquitin chains from MDM2, thereby preventing its degradation and allowing it to continuously suppress p53 levels. In many cancers, this pathway is dysregulated, leading to excessive p53 degradation and tumor progression.

This compound is a small molecule inhibitor that specifically targets the catalytic activity of USP7. By inhibiting USP7, this compound disrupts the stabilization of MDM2, leading to its degradation. The subsequent decrease in MDM2 levels results in the accumulation and activation of p53, which can then initiate downstream anti-tumor effects, including cell cycle arrest and apoptosis.

Mechanism of Action of this compound

This compound acts as a specific and selective inhibitor of USP7.[1][2][3][4] It has been shown to covalently bind to the cysteine residue (Cys223) within the catalytic core of USP7, leading to its inactivation.[1] This inhibition of USP7's deubiquitinating activity sets off a cascade of events within the p53 pathway:

-

Increased MDM2 Ubiquitination: With USP7 inhibited, MDM2 is no longer efficiently deubiquitinated and undergoes auto-ubiquitination.

-

MDM2 Degradation: The polyubiquitinated MDM2 is recognized and degraded by the proteasome.

-

p53 Stabilization: The degradation of MDM2, the primary E3 ligase for p53, leads to a decrease in p53 ubiquitination. This results in the stabilization and accumulation of p53 protein within the cell.

-

p53 Activation and Downstream Effects: Stabilized p53 acts as a transcription factor, activating the expression of target genes such as p21, which leads to cell cycle arrest (primarily in the G1 phase), and pro-apoptotic proteins, inducing programmed cell death.[1]

While the primary mechanism of this compound is p53-dependent, some studies have indicated that it can also induce cell cycle arrest and apoptosis in a p53-independent manner, suggesting the involvement of other USP7 substrates.[1][5]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Conditions | Reference |

| USP7 | 28.1 µM | In vitro enzymatic assay | [1][2][3][4] |

| USP8 | > 200 µM | In vitro enzymatic assay | [1] |

| USP5 | > 200 µM | In vitro enzymatic assay | [1] |

| USP10 | > 200 µM | In vitro enzymatic assay | [1] |

| CYLD | > 200 µM | In vitro enzymatic assay | [1] |

| UCH-L1 | > 200 µM | In vitro enzymatic assay | [1] |

| UCH-L3 | > 200 µM | In vitro enzymatic assay | [1] |

| SENP1 | > 200 µM | In vitro enzymatic assay | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 Value | Effect | Reference |

| HCT116 (colon cancer) | Proliferation Assay | ~2 µM | Inhibition of cell proliferation | [1] |

| HCT116 (colon cancer) | Cell Cycle Analysis | Not specified | G1 phase arrest | [1] |

| HCT116 (colon cancer) | Apoptosis Assay | Not specified | Induction of apoptosis | [1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in p53 Stabilization

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to evaluate the effects of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: The logical cascade from this compound administration to cellular outcomes.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro USP7 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified USP7.

-

Principle: A fluorogenic ubiquitin substrate, such as ubiquitin-AMC (7-amido-4-methylcoumarin), is used. Cleavage of the AMC group by active USP7 results in a fluorescent signal. Inhibition of USP7 by this compound leads to a reduction in fluorescence.

-

Materials:

-

Recombinant human USP7 protein

-

Ubiquitin-AMC substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

Add a fixed concentration of USP7 enzyme to each well of the 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the ubiquitin-AMC substrate to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

Co-Immunoprecipitation (Co-IP) of USP7 and MDM2

This experiment demonstrates the interaction between USP7 and MDM2 in cells and how it might be affected by this compound.

-

Principle: An antibody specific to a "bait" protein (e.g., USP7) is used to pull down the protein from a cell lysate. If another protein ("prey," e.g., MDM2) interacts with the bait, it will also be pulled down and can be detected by Western blotting.

-

Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-USP7, anti-MDM2, and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

-

Procedure:

-

Culture HCT116 cells and treat with this compound or DMSO for the desired time.

-

Lyse the cells and collect the supernatant after centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-USP7 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against USP7 and MDM2.

-

In Vivo Ubiquitination Assay of MDM2

This assay assesses the ubiquitination status of MDM2 in cells following treatment with this compound.

-

Principle: Cells are treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. MDM2 is then immunoprecipitated, and the level of ubiquitination is detected by Western blotting with an anti-ubiquitin antibody.

-

Materials:

-

HCT116 cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer

-

Antibodies: anti-MDM2, anti-ubiquitin

-

Protein A/G magnetic beads

-

-

Procedure:

-

Treat HCT116 cells with this compound or DMSO.

-

Towards the end of the treatment period, add MG132 for a few hours to block proteasomal degradation.

-

Lyse the cells and perform immunoprecipitation of MDM2 as described in the Co-IP protocol.

-

Analyze the immunoprecipitated samples by Western blotting using both anti-MDM2 and anti-ubiquitin antibodies. An increase in the high molecular weight smear in the anti-ubiquitin blot indicates increased MDM2 ubiquitination.

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

HCT116 cells

-

This compound

-

96-well plates

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed HCT116 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the p53-MDM2-USP7 signaling axis. Its specific inhibition of USP7 provides a clear mechanism for the stabilization and activation of p53, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target this critical cancer pathway. Further optimization of this compound and similar compounds holds promise for the development of novel cancer therapeutics.

References

HBX 19818: A Ubiquitin-Specific Protease 7 (USP7) Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of proteins involved in crucial cellular processes. These processes include DNA damage repair, cell cycle progression, apoptosis, and immune response. Dysregulation of USP7 activity has been implicated in the pathogenesis of numerous human malignancies, making it an attractive therapeutic target for cancer drug development. HBX 19818 is a specific inhibitor of USP7 that has shown promise in preclinical studies as a potential anti-cancer agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the deubiquitinating activity of USP7. The primary mechanism involves the modulation of the p53-Mdm2 axis, a critical pathway in tumor suppression. Under normal physiological conditions, USP7 deubiquitinates and stabilizes Mdm2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and subsequent degradation of Mdm2. This reduction in Mdm2 levels results in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1]

Furthermore, this compound has been shown to induce DNA damage in cancer cells, as evidenced by the increased levels of DNA damage markers such as γH2AX and the formation of 53BP1 foci.[1] This accumulation of DNA damage likely contributes to the cytotoxic effects of the compound.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various in vitro and cellular assays.

Table 1: In Vitro and Cellular Efficacy of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| USP7 IC50 | 28.1 µM | In vitro enzymatic assay | [2] |

| Cellular USP7 IC50 | ~6 µM | Human cancer cells | [2] |

| HCT116 Proliferation IC50 | ~2 µM | HCT116 colon cancer cells | [2] |

Table 2: Selectivity Profile of this compound

| Protease | IC50 (µM) | Reference |

| USP8 | > 200 | [2] |

| USP5 | > 200 | [2] |

| USP10 | > 200 | [2] |

| CYLD | > 200 | [2] |

| UCH-L1 | > 200 | [2] |

| UCH-L3 | > 200 | [2] |

| SENP1 (SUMO Protease) | > 200 | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| MEC1 CLL murine xenograft | Chronic Lymphocytic Leukemia | Not specified | Reduction of tumor load | [1] |

Signaling Pathways and Experimental Workflows

USP7-p53-Mdm2 Signaling Pathway

The diagram below illustrates the central role of USP7 in the p53-Mdm2 signaling pathway and the mechanism of action of this compound.

Caption: The USP7-p53-Mdm2 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow: In Vitro USP7 Inhibition Assay

This workflow outlines the key steps in determining the in vitro inhibitory activity of this compound against USP7.

Caption: Workflow for determining the in vitro IC50 of this compound against USP7.

Experimental Workflow: Cellular Proliferation Assay (BrdU Incorporation)

The following diagram details the workflow for assessing the anti-proliferative effects of this compound on cancer cells.

Caption: Workflow for assessing cell proliferation using the BrdU incorporation method.

Experimental Protocols

In Vitro USP7 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human USP7.

Materials:

-

Recombinant human USP7 enzyme

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

Add a fixed concentration of recombinant USP7 enzyme to each well of the microplate, except for the no-enzyme control wells.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction rates (slopes of the linear portion of the kinetic curves).

-

Normalize the reaction rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percentage of USP7 activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

-

Fixing/Denaturing solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well clear-bottom microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Add the BrdU labeling reagent to each well and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

-

Wash the wells with wash buffer.

-

Add the anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

Wash the wells and add the TMB substrate. Incubate until a color change is observed.

-

Add the stop solution to each well to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control (100% proliferation).

-

Plot the percentage of cell proliferation against the logarithm of the this compound concentration and determine the IC50 value.

Immunofluorescence for 53BP1 Foci

Objective: To visualize and quantify DNA double-strand breaks in cells treated with this compound.

Materials:

-

Cancer cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against 53BP1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat the cells grown on coverslips with this compound or vehicle control for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-53BP1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of 53BP1 foci per nucleus using image analysis software.

Conclusion

This compound is a specific and potent inhibitor of USP7 that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action, centered on the destabilization of Mdm2 and subsequent activation of the p53 tumor suppressor pathway, provides a strong rationale for its development as a cancer therapeutic. The induction of DNA damage further contributes to its cytotoxic effects. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug developers interested in the further investigation and potential clinical application of this compound and other USP7 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy across a broader range of cancer models and to explore its potential in combination therapies.

References

Structural Basis of HBX 19818 Interaction with USP7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interaction between the small molecule inhibitor HBX 19818 and the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). USP7 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for professionals in the field.

Core Interaction Data

The interaction between this compound and USP7 has been characterized by several key quantitative metrics that define its potency and selectivity.

| Metric | Value | Target | Cell Line/System | Notes |

| IC₅₀ | 28.1 μM | USP7 (in vitro) | Biochemical Assay | Half-maximal inhibitory concentration in a purified enzyme assay.[4] |

| IC₅₀ | ~6 μM | USP7 (in cells) | Human Cancer Cells | Effective concentration for 50% inhibition within a cellular context.[4] |

| IC₅₀ | > 200 μM | USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, SENP1 | Other Proteases | Demonstrates high selectivity for USP7 over other deubiquitinating enzymes and a SUMO protease.[4] |

| IC₅₀ | ~2 μM | Cell Proliferation | HCT116 Cells | Concentration required to inhibit the proliferation of the HCT116 cancer cell line by 50%.[4] |

Structural Basis and Mechanism of Action

USP7 is a cysteine peptidase that removes ubiquitin from substrate proteins, thereby regulating their stability and function.[5][6] The enzyme's multi-domain architecture includes a catalytic domain which is the primary target for many inhibitors.[7]

This compound is a specific, covalent inhibitor of USP7.[6] Its mechanism of action involves the specific and covalent targeting of the catalytic cysteine residue, C223, located within the active site of the USP7 enzyme.[6] This covalent modification irreversibly inactivates the enzyme, preventing it from deubiquitinating its substrates. While some inhibitors target USP7 through allosteric mechanisms by binding to pockets away from the active site, this compound's action is directly aimed at the catalytic machinery.[3][6][8]

Key Signaling Pathways Modulated by this compound

USP7 is a central node in several critical cellular signaling pathways, including DNA damage response, cell cycle regulation, and immune response.[1][2][5] Its most well-characterized role is in the p53-MDM2 pathway, a cornerstone of tumor suppression.

The p53-MDM2 Pathway:

MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[9] USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.[9][10] By inhibiting USP7, this compound disrupts the stabilization of MDM2. This leads to the auto-ubiquitination and subsequent degradation of MDM2, which in turn allows for the accumulation and activation of p53.[9][10] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][11][12]

Caption: The USP7-p53-MDM2 signaling pathway and its inhibition by this compound.

Experimental Protocols

Characterizing the interaction between this compound and USP7 involves a combination of in vitro biochemical assays and cell-based experiments.

General Experimental Workflow:

The process of identifying and characterizing a protein-inhibitor interaction typically follows a structured workflow, from initial screening to in-depth cellular analysis.

Caption: General workflow for the identification and characterization of a protein inhibitor.

In Vitro USP7 Deubiquitination Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified USP7.

Materials:

-

Recombinant human USP7 enzyme.

-

Fluorogenic substrate: Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

-

This compound compound.

-

Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

384-well black microtiter plates.

-

Fluorescence plate reader.

Protocol:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add a fixed concentration of recombinant USP7 (e.g., 500 pM) to each well of the microtiter plate containing the different concentrations of this compound or DMSO (vehicle control).[11]

-

Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.[11]

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well (e.g., to a final concentration of 0.15-0.8 µM).[11]

-

Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader. The fluorescence is proportional to the amount of AMC released by USP7 activity.

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Western Blot Analysis

Objective: To assess the effect of this compound on the stability of endogenous USP7 substrates like MDM2 and p53 in a cellular context.

Materials:

-

Human cancer cell line (e.g., HCT116).

-

This compound compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-Ubiquitin, anti-Actin (or other loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

SDS-PAGE and Western blotting equipment.

Protocol:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 30, 50 µM) for a specified duration (e.g., 4, 8, or 24 hours).[4]

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence detection system. Analyze the changes in the levels of MDM2 and p53 relative to the loading control. An increase in p53 and a decrease or shift in MDM2 bands (indicating polyubiquitination) are expected.[4]

Cell Proliferation Assay

Objective: To measure the effect of this compound on the growth of cancer cells.

Materials:

-

HCT116 cells.

-

This compound compound.

-

96-well cell culture plates.

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

-

Microplate reader.

Protocol:

-

Seed HCT116 cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

-

After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the viability percentage against the logarithm of the this compound concentration to determine the IC₅₀ for cell proliferation.[4]

Biophysical Interaction Analysis (General Methods)

Objective: To directly measure the binding affinity and kinetics between this compound and USP7. While specific data for this compound using these methods were not in the provided results, these are standard industry protocols.

-

Surface Plasmon Resonance (SPR): This label-free technique measures real-time binding events.[13][14]

-

Immobilize recombinant USP7 onto a sensor chip.

-

Flow different concentrations of this compound over the chip surface.

-

Monitor the change in the refractive index, which is proportional to the binding.

-

Analyze the resulting sensorgrams to determine the association (kₐ) and dissociation (kₑ) rates, and calculate the dissociation constant (Kᴅ).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of an inhibitor on the protein.[15]

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled USP7.

-

Titrate in unlabeled this compound and record spectra at different inhibitor concentrations.

-

Monitor chemical shift perturbations (CSPs) of specific amino acid residues in the protein. Residues with significant CSPs are likely at or near the inhibitor's binding site.[15]

-

Conclusion

This compound is a potent and selective covalent inhibitor of USP7 that functions by directly targeting the catalytic cysteine C223. Its inhibitory action has profound effects on cellular signaling, most notably leading to the stabilization and activation of the p53 tumor suppressor through the destabilization of MDM2. The experimental protocols outlined herein provide a robust framework for the continued investigation of this compound and the development of next-generation USP7 inhibitors for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing (un)binding mechanism of USP7 inhibitors to unravel the cause of enhanced binding potencies at allosteric checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scite.ai [scite.ai]

- 13. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 15. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Validation of HBX 19818 in Cancer Cell Lines

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of HBX 19818, a small molecule inhibitor, in the context of cancer cell biology. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and furnishes detailed experimental protocols for researchers seeking to investigate this compound or similar therapeutic agents.

Introduction: Targeting the Ubiquitin-Proteasome System

The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for protein degradation, maintaining protein quality control and homeostasis.[1] Dysregulation of the UPS is a hallmark of many diseases, including cancer, making its components attractive targets for therapeutic intervention.[1][2] Deubiquitinating enzymes (DUBs) are key regulators within this system, as they reverse the ubiquitination process, thereby rescuing proteins from degradation.[1][3]

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a DUB that has garnered significant interest as a cancer target. USP7 is overexpressed in numerous cancers, where it contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.[3][4] this compound is a specific small molecule inhibitor developed to target the deubiquitinating activity of USP7.[5] This guide focuses on the validation of USP7 as the primary target of this compound in cancer cell lines.

Mechanism of Action of this compound

This compound functions by specifically binding to and inhibiting the catalytic activity of USP7.[1][6] The primary mechanism involves the stabilization of key tumor suppressor proteins, most notably p53, through the destabilization of its negative regulator, MDM2.

Under normal conditions, USP7 deubiquitinates and stabilizes the E3 ubiquitin ligase MDM2.[7][8] MDM2, in turn, ubiquitinates the tumor suppressor p53, marking it for proteasomal degradation.[7][8] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation.[5] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53.[1][8] Stabilized p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This p53-dependent mechanism is a cornerstone of the anti-cancer activity of USP7 inhibitors.[1][2][8]

References

- 1. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of HBX 19818: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of HBX 19818, a specific inhibitor of Ubiquitin-Specific Protease 7 (USP7). The document details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data.

Core Concepts: Mechanism of Action

This compound functions as a selective inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the regulation of protein stability.[1][2][3] One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This reduction in MDM2 levels results in the stabilization and accumulation of p53.[1][4][5][6] Activated p53 can then induce cell cycle arrest and apoptosis, contributing to the anti-cancer effects of this compound.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Cell Line/System | Reference |

| USP7 | Enzymatic Assay | 28.1 µM | In vitro | [2] |

| USP7 | Cellular Assay | ~6 µM | Human cancer cells | [2] |

| Cell Proliferation | Proliferation Assay | ~2 µM | HCT116 (colon cancer) | [2] |

| USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, SENP1 | Enzymatic Assay | > 200 µM | In vitro | [2] |

Table 2: Cellular Effects of this compound in Chronic Lymphocytic Leukemia (CLL)

| Parameter | Cell Type | Treatment | Fold Increase vs. DMSO | Reference |

| DNA Damage (Comet Assay) | Primary CLL cells | 8 µM this compound for 6 hours | 3.92-fold | [7] |

| DNA Damage (Comet Assay) | Healthy donor lymphocytes | 8 µM this compound for 6 hours | 2.42-fold | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on cancer cell proliferation.

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (DMSO) for 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound.

Western Blot Analysis for Protein Expression

This protocol outlines the steps to analyze the levels of key proteins in the USP7 signaling pathway following this compound treatment.

-

Cell Lysis: HCT116 cells are treated with this compound or DMSO for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a method to quantify apoptosis induced by this compound.

-

Cell Treatment: Cells are treated with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.

Visualizations

The following diagrams illustrate key concepts related to the study of this compound.

Caption: The inhibitory action of this compound on the USP7-MDM2-p53 signaling pathway.

Caption: A generalized workflow for in vitro evaluation of this compound efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HBX 19818 in Cell Culture Experiments

Topic: Utilizing HBX 19818 in Cell Culture to Investigate the Ubiquitin-Proteasome System and Endoplasmic Reticulum Stress Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including DNA damage repair, immune response, and cell cycle control. A key substrate of USP7 is the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound prevents the deubiquitination of MDM2 and other substrates, leading to their degradation and the subsequent stabilization and activation of p53.[4][5][6] This activation of p53 can trigger apoptosis in cancer cells, making USP7 an attractive target for anti-cancer drug development.[4][5]

While not a direct inhibitor of the Endoplasmic Reticulum (ER) chaperone BiP/GRP78, the inhibition of USP7 by this compound can lead to an accumulation of polyubiquitinated proteins, which can contribute to ER stress and the activation of the Unfolded Protein Response (UPR).[4][7] The UPR is a cellular stress response pathway that is activated to restore protein homeostasis (proteostasis) in the ER.[8][9][10] This response is mediated by three main ER transmembrane sensors: IRE1α, PERK, and ATF6.[9][11][12] Under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway.[8][13][14] Therefore, this compound serves as a valuable tool to investigate the interplay between the ubiquitin-proteasome system and the ER stress response in cancer cells.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, the UPR pathway, and apoptosis.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (USP7 inhibition) | 28.1 µM | In vitro enzymatic assay | [1][2] |

| IC50 (USP7 inhibition in cells) | ~6 µM | Human cancer cells | [1] |

| IC50 (Cell Proliferation) | ~2 µM | HCT116 | [1] |

Table 2: Specificity of this compound

| Enzyme | IC50 (µM) | Reference |

| USP8 | > 200 | [1] |

| USP5 | > 200 | [1] |

| USP10 | > 200 | [1] |

| CYLD | > 200 | [1] |

| UCH-L1 | > 200 | [1] |

| UCH-L3 | > 200 | [1] |

| SENP1 | > 200 | [1] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot Analysis of UPR Markers

This protocol is to assess the activation of the UPR pathway by analyzing the expression of key UPR proteins.

Materials:

-

Cells treated with this compound as described in Protocol 1 (using larger culture dishes, e.g., 6-well plates)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

BiP/GRP78

-

Phospho-PERK (p-PERK)

-

PERK

-

Phospho-eIF2α (p-eIF2α)

-

eIF2α

-

ATF4

-

CHOP

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with ice-cold RIPA buffer.[16]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the treated cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).

Mandatory Visualization

Caption: Mechanism of this compound action on the USP7-p53 pathway.

Caption: Experimental workflow for evaluating this compound effects.

Caption: Overview of the Unfolded Protein Response (UPR) pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|cas 1426944-49-1|DC Chemicals [dcchemicals.com]

- 3. labshake.com [labshake.com]

- 4. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of USP14 induces ER stress–mediated autophagy without apoptosis in lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting unfolded protein response signaling pathways to ameliorate protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Heat shock preconditioning protects against ER stress-induced apoptosis through the regulation of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

Application Note: Identification of USP7 Substrates Modulated by HBX 19818 using Immunoprecipitation

Audience: Researchers, scientists, and drug development professionals.

Introduction Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis[1]. By removing ubiquitin chains from its substrates, USP7 typically rescues them from proteasomal degradation[1]. Its deregulation is implicated in the progression of various cancers, making it an attractive therapeutic target[1]. Notable substrates of USP7 include the tumor suppressor p53 and its primary E3 ligase, Mdm2, creating a complex regulatory balance[1][2].

HBX 19818 is a specific, small-molecule inhibitor that covalently targets the catalytic cysteine residue (Cys223) of USP7, thereby blocking its deubiquitinating activity[3][4]. This inhibition leads to the accumulation of ubiquitinated USP7 substrates, subsequently altering their stability and downstream signaling pathways[5]. This application note provides detailed protocols for utilizing this compound to treat cells, followed by immunoprecipitation (IP) and co-immunoprecipitation (co-IP) to isolate and identify USP7 substrates whose ubiquitination status is altered. These methods are foundational for validating known substrate interactions and discovering novel targets of USP7.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the canonical USP7 signaling pathway and the general experimental workflow for identifying substrates affected by this compound treatment.

Caption: USP7 inhibition by this compound prevents deubiquitination of Mdm2 and p53.

Caption: Workflow from cell treatment to analysis of USP7 substrate ubiquitination.

Data Presentation

Quantitative data should be organized for clear interpretation. Below are tables summarizing inhibitor characteristics and known substrates.

Table 1: Characteristics of USP7 Inhibitor this compound

| Property | Value | Reference |

|---|---|---|

| Target | Ubiquitin-Specific Protease 7 (USP7/HAUSP) | [5] |

| Mechanism | Covalent inhibitor of Cys223 in the catalytic domain | [3][4] |

| IC₅₀ (in vitro) | 28.1 µM | [5] |

| IC₅₀ (in cells) | ~6 µM (in human cancer cells) | [5] |

| Effects | Inhibits deubiquitination of USP7 substrates (e.g., p53, Mdm2) | [5] |

| Cellular Outcomes | Induces apoptosis, cell cycle arrest, and DNA damage accumulation |[6][7] |

Table 2: Examples of Validated USP7 Substrates for Investigation

| Substrate Protein | Function | Potential Effect of this compound Treatment |

|---|---|---|

| p53 | Tumor suppressor | Stabilization and activation[2][8] |

| Mdm2 | E3 Ubiquitin Ligase for p53 | Increased ubiquitination and degradation[2][5] |

| EZH2 | Histone methyltransferase | Decreased stability[9] |

| RING1B | Polycomb complex component | Decreased stability[1] |

| FOXO1 | Transcription factor | Enhanced activity[6] |

| MGMT | DNA repair protein | Decreased stability[8] |

| YAP | Hippo pathway coactivator | Decreased stability[10] |

Experimental Protocols

These protocols provide a framework for investigating USP7 substrates. Optimization may be required depending on the cell line and specific antibodies used.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., HCT116, HEK293T, A549) in 10 cm or 15 cm dishes and grow to 70-80% confluency.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.

-

Treatment:

-

Harvesting: After incubation, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to lysis.

Protocol 2: Cell Lysis for Immunoprecipitation

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, but for preserving protein complexes, a less stringent buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) is preferable.

-

Supplementation: Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. To preserve ubiquitination, add 10 mM N-ethylmaleimide (NEM).

-

Lysis: Add 1 mL of ice-cold lysis buffer to each 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

Protocol 3: Immunoprecipitation (Co-IP) of a USP7 Substrate

-

Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1-2 mg of protein lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them, keeping the supernatant.

-

Antibody Incubation: Add 2-5 µg of the primary antibody (e.g., anti-p53, anti-Mdm2, or anti-USP7) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add 25-30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.[12]

-

Washing:

-

Pellet the beads using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a specified wash buffer). This step is critical for removing non-specifically bound proteins.

-

-

Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 30-50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes. Pellet the beads, and collect the supernatant containing the eluted proteins.

Protocol 4: Western Blot Analysis

-

Gel Electrophoresis: Load the eluted samples, along with a portion of the input lysate (20-30 µg), onto an SDS-PAGE gel.[13]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-ubiquitin, anti-p53, anti-USP7) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

Expected Outcome: Upon treatment with this compound, immunoprecipitation of a known USP7 substrate (e.g., p53) followed by Western blotting with an anti-ubiquitin antibody should reveal an increase in high-molecular-weight ubiquitin smears compared to the DMSO control, indicating hyperubiquitination.

Protocol 5: Sample Preparation for Mass Spectrometry (IP-MS)

For a global, unbiased discovery of substrates, the eluate from the IP can be analyzed by mass spectrometry.

-

On-Bead Digestion: After the wash steps in Protocol 3, resuspend the beads in a digestion buffer (e.g., containing trypsin) and incubate overnight at 37°C.[14] This digests the proteins while they are still bound to the beads.

-

Peptide Collection: Collect the supernatant containing the digested peptides.

-

Sample Cleanup: Desalt and concentrate the peptides using C18 spin columns.

-

LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins and quantify changes in their abundance (or ubiquitination levels via di-glycine remnant profiling) between the this compound-treated and control samples.

Table 3: Example Data Table for Quantitative Ubiquitome Analysis (IP-MS)

| Identified Protein | Gene Name | Fold Change (this compound / DMSO) | p-value | Function |

|---|---|---|---|---|

| p53 | TP53 | 5.2 | <0.01 | Tumor Suppressor |

| Mdm2 | MDM2 | 4.8 | <0.01 | E3 Ligase |

| Protein X | GENEX | 3.5 | <0.05 | Novel Candidate |

| Protein Y | GENEY | 0.9 | >0.05 | Unchanged |

References

- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. USP7 stabilizes EZH2 and enhances cancer malignant progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Usp7 regulates Hippo pathway through deubiquitinating the transcriptional coactivator Yorkie - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Cell Proliferation Assay Using HBX 19818

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 19818 is a specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] Deubiquitinating enzymes (DUBs) like USP7 play a critical role in regulating protein stability and function by removing ubiquitin tags from substrate proteins.[5][6] Aberrant USP7 activity has been linked to the progression of various cancers, making it a promising target for anticancer therapies.[5][7][8] These application notes provide detailed protocols and supporting data for utilizing this compound in cell proliferation assays.

Mechanism of Action

This compound covalently targets the catalytic cysteine residue (C223) of USP7, thereby inhibiting its deubiquitinating activity.[9] One of the most well-characterized functions of USP7 is the regulation of the p53 tumor suppressor pathway.[6][9] Under normal conditions, USP7 deubiquitinates and stabilizes Mdm2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[10] By inhibiting USP7, this compound leads to the destabilization of Mdm2, resulting in the accumulation and activation of p53.[5][11] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][11]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Cell Line | Reference |

| USP7 | Enzymatic Assay | 28.1 µM | - | [1][2][3][4] |

| USP7 | In-cell Assay | ~6 µM | Human cancer cells | [1] |

| Cell Proliferation | BrdU Assay | ~2 µM | HCT116 | [1] |

Table 2: Specificity of this compound

| Target | IC50 Value | Reference |

| USP8 | > 200 µM | [1] |

| USP5 | > 200 µM | [1] |

| USP10 | > 200 µM | [1] |

| CYLD | > 200 µM | [1] |

| UCH-L1 | > 200 µM | [1] |

| UCH-L3 | > 200 µM | [1] |

| SENP1 | > 200 µM | [1] |

Visualized Signaling Pathway

Caption: Mechanism of this compound action on the USP7-p53 signaling pathway.

Experimental Protocols

Cell Proliferation Assay Using Bromodeoxyuridine (BrdU) Incorporation

This protocol is designed to assess the effect of this compound on the proliferation of HCT116 cells.

Materials:

-

This compound (prepare a 10 mM stock solution in DMSO)[1]

-

HCT116 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

BrdU Labeling Reagent (10 µM)[1]

-

Fixation/Denaturation solution (e.g., 2N HCl)[1]

-

Anti-BrdU antibody (FITC conjugated)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM). Include a DMSO-only control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

BrdU Labeling:

-

Add 10 µL of 10 µM BrdU labeling reagent to each well and incubate for 30 minutes.[1]

-

-

Cell Harvesting and Fixation:

-

DNA Denaturation and Staining:

-

Centrifuge the fixed cells and remove the supernatant.

-

Denature the DNA by incubating the cells in 2N HCl for 30 minutes at room temperature.[1]

-

Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).

-

Wash the cells with PBS containing 0.5% Tween 20.

-

Incubate the cells with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in a PI staining solution for total DNA content analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of BrdU-positive cells to determine the proportion of proliferating cells.[1]

-

Visualized Experimental Workflow

Caption: Experimental workflow for the BrdU cell proliferation assay with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labshake.com [labshake.com]

- 3. mybiosource.com [mybiosource.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. USP7 stabilizes EZH2 and enhances cancer malignant progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijbs.com [ijbs.com]

Application Notes and Protocols for HBX 19818 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 19818 is a specific and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53-mediated apoptosis pathway.[1][2][3] By inhibiting USP7, this compound leads to the stabilization of key tumor suppressor proteins, such as p53, making it a valuable tool for cancer research and drug development.[1][4] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈ClN₃O | [5][6][7] |

| Molecular Weight | 421.96 g/mol | [5][7] |

| CAS Number | 1426944-49-1 | [5][6] |

| Purity | >98% | [7][8] |

| Appearance | Light yellow to yellow solid | [6] |

| IC₅₀ | 28.1 μM for USP7 | [2][5][7] |

Solubility Data:

| Solvent | Solubility | Notes |

| DMSO | ≥ 20 mg/mL (≥ 47.40 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[5][6] Sonication may be required to aid dissolution.[6] |

| Ethanol | 5 mg/mL | |

| Water | 5 mg/mL | |

| 1M HCl | 100 mg/mL (236.99 mM) | Requires sonication and pH adjustment to 1 with HCl.[6] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[8]

-

Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:

-

Mass of this compound (mg) / 421.96 ( g/mol ) = Moles of this compound

-

Moles of this compound / 0.010 (mol/L) = Required volume of DMSO (L)

-

-

Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[2][6] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][5][6]

-

Storage: Store the aliquoted stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[2][6]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cellular assays.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

-

Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer and mix immediately. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to minimize solvent toxicity to cells.

-

-

Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example of how to formulate this compound for in vivo administration, based on established methods.[2][6]

Materials:

-

This compound DMSO stock solution (e.g., 20 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes

-

Calibrated micropipettes

Procedure:

This protocol yields a clear solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][6]

-

Step 1: In a sterile tube, add 100 µL of a 20 mg/mL this compound DMSO stock solution.

-

Step 2: Add 400 µL of PEG300 to the tube and mix thoroughly.

-

Step 3: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Step 4: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

-

Final Concentration: This will result in a 2 mg/mL working solution of this compound.[2]

-

Use: It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of USP7. This leads to the accumulation of polyubiquitinated p53, preventing its degradation by the proteasome and thereby stabilizing its levels. Increased p53 activity can then trigger downstream cellular responses, including apoptosis.

Caption: Mechanism of action of this compound.

The following diagram illustrates the general workflow for preparing an this compound stock solution for experimental use.

Caption: Workflow for this compound stock solution preparation.

References

- 1. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labshake.com [labshake.com]

- 8. This compound|1426944-49-1|COA [dcchemicals.com]

Application Note: Flow Cytometry Analysis of Cellular Responses to HBX 19818 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

HBX 19818 is a specific, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.[1][2] USP7's substrates include key proteins involved in tumorigenesis, such as the tumor suppressor p53 and its primary negative regulator, MDM2.[3][4] By inhibiting USP7, this compound can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.[1][5]

Flow cytometry is a powerful and versatile technique for single-cell analysis, enabling the high-throughput quantification of cellular characteristics.[6] It is an indispensable tool for evaluating the effects of therapeutic compounds like this compound. This application note provides detailed protocols for using flow cytometry to analyze two key cellular responses to this compound treatment: apoptosis and cell cycle progression.

Mechanism of Action of this compound

Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][7] This action keeps p53 levels low. This compound covalently binds to the catalytic cysteine residue (C223) of USP7, inhibiting its deubiquitinase activity.[7] This inhibition leads to the destabilization and degradation of MDM2. Consequently, p53 is no longer targeted for degradation, leading to its accumulation and stabilization.[1][5] Elevated p53 levels then transcriptionally activate target genes that induce apoptosis and cell cycle arrest.[7]

References

- 1. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. precisionformedicine.com [precisionformedicine.com]

- 7. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HBX 19818 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals